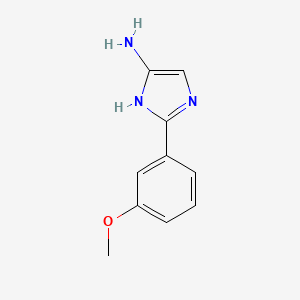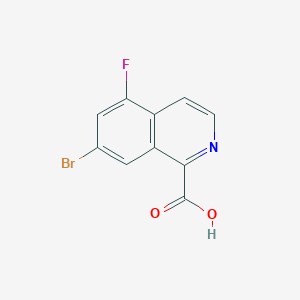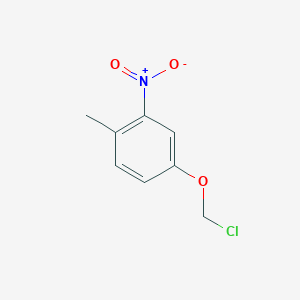
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is characterized by a cyclopentyl ring substituted with a hydroxy group and a methyl group, attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with benzyl cyanide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(1-Oxo-2-methylcyclopentyl)benzonitrile.
Reduction: 2-(1-Hydroxy-2-methylcyclopentyl)benzylamine.
Substitution: 2-(1-Alkoxy-2-methylcyclopentyl)benzonitrile.
Scientific Research Applications
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxycyclopentyl)benzonitrile
- 2-(1-Methylcyclopentyl)benzonitrile
- 2-(1-Hydroxy-2-ethylcyclopentyl)benzonitrile
Uniqueness
2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxy group and a methyl group on the cyclopentyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(1-hydroxy-2-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-5-4-8-13(10,15)12-7-3-2-6-11(12)9-14/h2-3,6-7,10,15H,4-5,8H2,1H3 |
InChI Key |
IQHJMOKJXKFJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=CC=C2C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)



![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)

![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)




